molecular formula C23H31NO B12567261 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 422321-78-6

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12567261
CAS No.: 422321-78-6
M. Wt: 337.5 g/mol
InChI Key: XLCFCSWBBOOEFZ-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with two tert-butyl groups at positions 2 and 2. The methylidene bridge at position 6 is linked to a 3,5-dimethylanilino group, creating a planar, conjugated system. The tert-butyl substituents enhance steric bulk, likely improving thermal stability and solubility in nonpolar solvents . Its structure is optimized for coordination chemistry, as the imine nitrogen and ketone oxygen can act as donor sites for metal binding .

Properties

CAS No.

422321-78-6

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(3,5-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C23H31NO/c1-15-9-16(2)11-19(10-15)24-14-17-12-18(22(3,4)5)13-20(21(17)25)23(6,7)8/h9-14,25H,1-8H3

InChI Key

XLCFCSWBBOOEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:

Chemical Reactions Analysis

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituents Planarity (Dihedral Angles) Hydrogen Bonding Key Applications
Target Compound 2,4-di-tert-butyl, 6-(3,5-dimethylanilino) Near-planar (data not reported) Intramolecular N–H⋯O (if protonated) Metal coordination, catalysis
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 4-nitro, 6-(2-hydroxy-5-methylanilino) 1.41(8)° between rings Intramolecular N–H⋯O; O–H⋯O dimerization Metal chelation, crystal engineering
(Z)-3-Benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one 3-benzyloxy, 6-(2-hydroxy-5-methylanilino) 21.95° between benzyloxy and aryl rings O–H⋯O helical chains Photophysics, supramolecular assemblies
2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one 2,4-dibromo, 6-(quinolin-8-ylamino) Not reported N–H⋯O and Br⋯O interactions Optoelectronics, halogen bonding studies
6-{[(2,3-Dihydroxypropyl)amino]methylidene}-4-nitrocyclohexa-2,4-dien-1-one 4-nitro, 6-(2,3-dihydroxypropylamino) Not reported O–H⋯O/N–H⋯O networks Biomedical applications

Electronic and Steric Effects

  • The electron-donating 3,5-dimethylanilino group stabilizes the imine moiety, favoring tautomeric keto-amine forms .
  • Nitro-Substituted Analogues: The 4-nitro group in compounds like 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one introduces electron-withdrawing effects, polarizing the conjugated system and enhancing acidity at the hydroxyl group (pKa ~8–10) .
  • Benzyloxy/Halogen Derivatives : Bulky benzyloxy or halogen substituents (e.g., Br, Cl) alter π-conjugation and packing efficiency. For example, the 3-benzyloxy derivative forms helical chains via O–H⋯O bonds, while bromine atoms enable halogen bonding .

Hydrogen Bonding and Crystal Packing

  • The target compound’s lack of hydroxyl groups limits classical O–H⋯O bonding but may allow weaker C–H⋯O interactions. In contrast, nitro- and hydroxy-substituted analogues form robust intramolecular N–H⋯O and intermolecular O–H⋯O networks, stabilizing crystal lattices and enabling 2D/3D frameworks .
  • The quinoline-containing analogue leverages N–H⋯O and Br⋯O interactions, demonstrating versatility in supramolecular design .

Metal Coordination Behavior

  • Target Compound: The tert-butyl groups may hinder coordination to larger metal ions but favor binding to smaller ions (e.g., Cu²⁺, Zn²⁺) due to steric tuning. The 3,5-dimethylanilino group’s rigidity supports planar chelation .
  • Hydroxy/Nitro Analogues : These compounds act as tridentate O,N,O-ligands, forming stable complexes with transition metals (e.g., Sn, Ti) for catalytic or material applications .

Biological Activity

The compound 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one (commonly referred to as DTBC) is a synthetic organic molecule that exhibits a variety of biological activities. This article aims to summarize the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DTBC has the following chemical formula: C23H31NOC_{23}H_{31}NO with a molecular weight of approximately 337.24 g/mol. The structure features a cyclohexadiene core with di-tert-butyl and dimethylaniline substituents that contribute to its unique properties.

PropertyValue
Molecular FormulaC₁₃H₃₁NO
Molecular Weight337.24 g/mol
SMILESCc1cc(C)cc(NC=C2C=C(C(C)(C)C)C=C(C(C)(C)C)C2=O)c1
SolubilitySoluble in organic solvents

Antioxidant Activity

DTBC has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antifungal Activity

Recent studies have highlighted DTBC's antifungal potential. It has demonstrated effectiveness against several fungal strains, suggesting its utility as a natural antifungal agent. For example, a study reported that DTBC exhibited significant antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

The biological mechanisms underlying the activity of DTBC are multifaceted:

  • Free Radical Scavenging : DTBC acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, thus disrupting their growth and proliferation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntifungalInhibition of fungal growth
Enzyme InhibitionDisruption of metabolic pathways

Study on Antioxidant Properties

A significant study evaluated the antioxidant capacity of DTBC using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that DTBC exhibited a strong antioxidant effect comparable to established antioxidants like ascorbic acid .

Study on Antifungal Efficacy

In another investigation, DTBC was tested against clinical isolates of Candida species. The results showed that DTBC inhibited the growth of these fungi at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections .

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